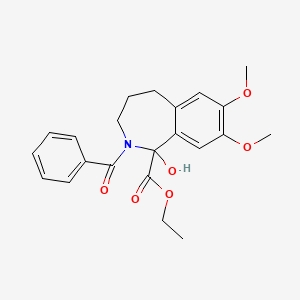![molecular formula C19H24FNO3 B6124753 ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate](/img/structure/B6124753.png)
ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EFPC and is a piperidine derivative that has a unique chemical structure.
Aplicaciones Científicas De Investigación
EFPC has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. EFPC has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. This receptor is also implicated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. EFPC has been shown to modulate the activity of the sigma-1 receptor, which may lead to the development of new drugs for these disorders.
Mecanismo De Acción
EFPC acts as a positive allosteric modulator of the sigma-1 receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor other than the active site. EFPC has been shown to increase the binding affinity of the sigma-1 receptor for certain ligands, which leads to increased activity of the receptor.
Biochemical and Physiological Effects:
EFPC has been shown to have various biochemical and physiological effects. EFPC has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. EFPC has also been shown to increase the levels of certain proteins that are involved in cell survival and proliferation. Additionally, EFPC has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFPC has several advantages for lab experiments. EFPC is relatively easy to synthesize and produces high yields with high purity. EFPC is also stable under various conditions and has a long shelf life. However, EFPC has some limitations for lab experiments. EFPC is relatively expensive compared to other compounds, which may limit its use in some labs. Additionally, EFPC has limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on EFPC. One potential direction is to further investigate the mechanism of action of EFPC on the sigma-1 receptor. This may lead to the development of new drugs for neurological disorders that target the sigma-1 receptor. Another potential direction is to investigate the effects of EFPC on other cellular processes, such as inflammation and apoptosis. Additionally, further research is needed to determine the safety and toxicity of EFPC, which is necessary for its potential use as a drug.
Métodos De Síntesis
The synthesis of EFPC involves the reaction of piperidine with 2-fluorobenzyl bromide in the presence of sodium hydride. The resulting product is then reacted with ethyl acetoacetate to yield EFPC. This synthesis method has been optimized to produce high yields of EFPC with high purity.
Propiedades
IUPAC Name |
ethyl 1-but-3-enoyl-3-[(2-fluorophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO3/c1-3-8-17(22)21-12-7-11-19(14-21,18(23)24-4-2)13-15-9-5-6-10-16(15)20/h3,5-6,9-10H,1,4,7-8,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFXEMZABWYIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CC=C)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B6124691.png)
![1'-(3-methoxyphenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B6124695.png)
![N-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6124697.png)
![3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B6124720.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B6124728.png)
![1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone](/img/structure/B6124731.png)

![2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6124746.png)

![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6124764.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6124775.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6124777.png)